propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Description
Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a synthetic ester derivative featuring a benzoate core substituted with a 4-bromophenoxyacetyl group. Its molecular formula is C₁₈H₁₇BrNO₄, with a molecular weight of 391.24 g/mol.
Properties
IUPAC Name |
propyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-11-23-18(22)13-3-7-15(8-4-13)20-17(21)12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWYBGLEJCPRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The compound can be synthesized through a multi-step reaction involving the acylation of propyl 4-aminobenzoate with 4-bromophenoxyacetyl chloride. The process typically includes:
- Formation of the intermediate : Propyl 4-aminobenzoate is reacted with 4-bromophenoxyacetyl chloride in the presence of a base such as triethylamine.
- Purification : The resultant product is purified using column chromatography to yield pure this compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, specifically through mechanisms involving cell cycle arrest and upregulation of p21 protein expression.
- Mechanism of Action : The compound appears to function by inhibiting key pathways involved in cell proliferation and survival, which are critical in cancer progression. Flow cytometric analyses revealed that treatment with this compound leads to G2/M phase cell cycle arrest .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens.
- In vitro Testing : The compound was tested against a range of bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly influence the biological activity of this compound:
- Bromine Substitution : The presence of the bromine atom on the phenoxy group enhances the compound's ability to interact with biological targets, increasing its potency against cancer cells and bacteria.
- Alkyl Chain Length : Variations in the alkyl chain length (e.g., propyl vs. butyl) have also been studied, revealing that longer chains may improve lipophilicity and cellular uptake, thereby enhancing biological activity .
Case Study 1: Anticancer Efficacy
In a study involving human lung cancer cells (A549), this compound exhibited an IC50 value ranging from 39 to 48 μM, indicating a potent anticancer effect. The study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity of the compound to key oncogenic proteins .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with MIC values less than 100 µg/mL for several strains, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate exhibit significant antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related benzotriazole derivatives have demonstrated strong antibacterial effects, suggesting that modifications in the structure can enhance activity against resistant strains .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for anti-inflammatory effects. The introduction of specific functional groups can enhance the anti-inflammatory potential of benzoate derivatives. For example, studies have shown that benzotriazole derivatives exhibit moderate anti-inflammatory activity, indicating that this compound may also possess such properties .
Antitumor Activity
The compound's structural similarities to known antitumor agents suggest potential applications in cancer therapy. Research on biphenyl derivatives has highlighted their role as anti-cancer agents, with several exhibiting cytotoxic effects against various cancer cell lines . The incorporation of the bromophenoxy group may enhance the selectivity and efficacy of this compound in targeting tumor cells.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Al-Omran et al. (2014) | Synthesis of benzotriazole derivatives showed antimicrobial activity | Potential for developing new antibiotics |
| Purohit & Srivastava (2014) | Evaluated anti-inflammatory properties of phenoxyacetyl benzotriazoles | Implications for pain management therapies |
| Bulfield et al. (2023) | Investigated biphenyl derivatives for electronic applications | Development of advanced materials for electronics |
Chemical Reactions Analysis
Ester Hydrolysis
The propyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates or enabling further functionalization.
Reaction Conditions and Outcomes:
-
Mechanistic Notes:
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.
Amide Hydrolysis
The acetylated amide bond is resistant to mild hydrolysis but cleaves under strongly acidic or basic conditions, yielding a free amine.
Key Reaction Parameters:
-
Structural Implications:
The amide’s stability under physiological conditions makes it suitable for prodrug designs, while harsh hydrolysis enables scaffold diversification .
Bromine Substitution Reactions
The para-bromine on the phenoxy group participates in cross-coupling reactions, enabling aryl-aryl bond formation or functional group interconversion.
Demonstrated Transformations:
| Reaction Type | Conditions/Catalysts
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to analogues with modifications in the phenoxy group, acylamino linker, or ester side chain. Key examples include:
Key Observations :
- Bromine vs.
- Linker Flexibility : Replacement of the acetyl group with a sulfonamide () increases polarity, which could alter metabolic stability or solubility .
- Ester Chain Impact : The propyl ester chain balances lipophilicity and steric bulk, whereas oxiran-2-ylmethyl () introduces reactive epoxide functionality for further derivatization .
Physicochemical Properties
- Molecular Weight: The bromine atom significantly increases the target compound’s molecular weight (~391 g/mol) compared to non-halogenated analogues (e.g., 364 g/mol for the 2-methoxy derivative) .
- Lipophilicity : Calculated LogP values (estimated via fragment-based methods) suggest higher lipophilicity for the brominated compound (LogP ~3.5) versus the butoxy analogue (LogP ~4.2) due to differences in substituent polarity.
- Melting Points : While direct data are unavailable, analogues with rigid substituents (e.g., sulfonamides in ) exhibit higher melting points (>150°C) due to crystalline packing, whereas flexible esters (e.g., propyl derivatives) may have lower melting points .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for determining the purity and structural integrity of propyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate in synthetic samples?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm, as demonstrated for structurally similar benzoate esters (e.g., propyl 4-hydroxybenzoate) . Confirm structural integrity via - and -NMR spectroscopy, focusing on characteristic signals for the bromophenoxyacetyl group (e.g., aromatic protons at 7.2–7.8 ppm and carbonyl resonances near 170 ppm) . Mass spectrometry (ESI-MS) can further validate molecular weight accuracy.
Q. How can conflicting solubility data of this compound in different solvents be resolved during experimental design?
- Methodological Answer : Conduct systematic solubility tests using standardized solvents (e.g., DMSO, ethanol, acetonitrile) under controlled temperatures (20–25°C). Compare results with structurally analogous compounds (e.g., 4-bromophenylacetic acid, solubility ~1.2 g/L in ethanol at 25°C) . Use Hansen solubility parameters to predict compatibility and address discrepancies caused by solvent polarity or crystallinity differences .
Advanced Research Questions
Q. What strategies can optimize the synthesis yield of this compound while minimizing by-product formation?
- Methodological Answer : Employ a two-step synthesis: (1) Couple 4-bromophenoxyacetic acid with 4-aminobenzoic acid using carbodiimide-based activation (e.g., EDC/HCl), and (2) esterify the intermediate with propanol under acid catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (molar ratio 1:1.2 for acyl chloride formation). Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound (>95% purity) .
Q. How does the introduction of the 4-bromophenoxyacetyl group influence the compound's interaction with biological targets compared to its non-halogenated analogs?
- Methodological Answer : Perform molecular docking studies to assess the bromine atom’s electron-withdrawing effects on binding affinity. Compare with non-halogenated analogs (e.g., phenylacetyl derivatives) using in vitro assays (e.g., enzyme inhibition or receptor-binding assays). The bromine group may enhance hydrophobic interactions or alter electron density at the binding site, as seen in herbicidal analogs like pyribambenz-propyl .
Q. What are the critical factors affecting the stability of this compound under varying pH and temperature conditions during in vitro assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 40°C for 4 weeks. Analyze degradation products via LC-MS and identify vulnerable functional groups (e.g., ester or amide bonds). Storage at –20°C in anhydrous DMSO is recommended, as hydrolysis is minimized under low-temperature, non-aqueous conditions .
Q. How should researchers address discrepancies in reported biological activity data of this compound across different studies?
- Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation times) and validate compound purity before testing. Use a reference compound (e.g., 4-hydroxybenzoic acid derivatives) as an internal control . Perform meta-analysis to identify variables (e.g., solvent used for reconstitution) that may skew results, as seen in preservative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
